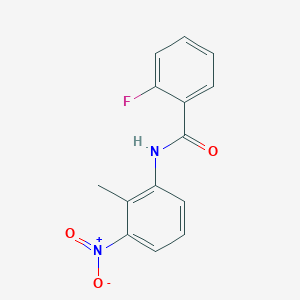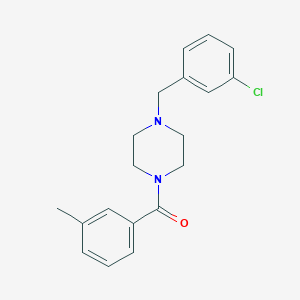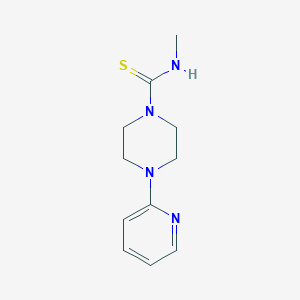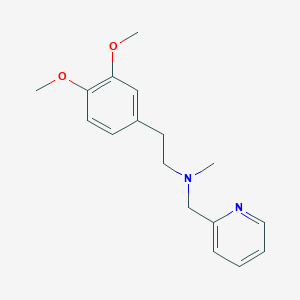
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and is known for its psychoactive properties. In recent years, DMPEA has gained attention in the scientific community due to its potential applications in various fields, such as medicine, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound may also act on other receptors, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been found to cause changes in neurotransmitter levels in the brain, including increases in serotonin and dopamine levels. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. This compound has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, its psychoactive properties may pose a risk to researchers, and caution should be taken when handling the compound. Additionally, the exact dosage and administration of this compound for research purposes have not been fully established.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. This compound may also have potential as a treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 3,4-dimethoxyphenylacetone, followed by hydrolysis and reduction. The reductive amination method involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential as a treatment for Parkinson's disease, as it has been found to exhibit neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-4-5-10-18-15)11-9-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQNMXEQRAHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


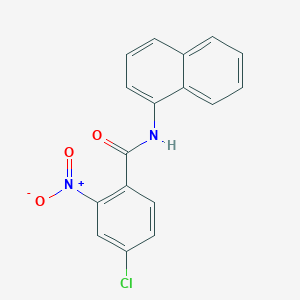
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
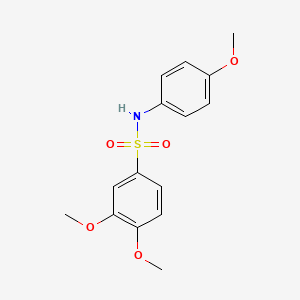


![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)


